(1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane

Catalog No.
S1521687
CAS No.
1417789-49-1
M.F
C11H20N2O2
M. Wt
212.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane

CAS Number

1417789-49-1

Product Name

(1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane

IUPAC Name

tert-butyl (1S,6R)-3,7-diazabicyclo[4.2.0]octane-3-carboxylate

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-4-9-8(7-13)6-12-9/h8-9,12H,4-7H2,1-3H3/t8-,9+/m0/s1

InChI Key

TUIAJQPTVCSWOB-DTWKUNHWSA-N

SMILES

CC(C)(C)OC(=O)N1CCC2C(C1)CN2

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(C1)CN2

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]2[C@H](C1)CN2

Organic Chemistry:

  • Asymmetric Synthesis: Due to its chiral nature, (1S,6R)-3-Boc-DABCO can be used as a chiral ligand in asymmetric reactions, promoting the formation of specific enantiomers in various organic syntheses [].
  • Catalysis: The Boc protecting group on the molecule allows for controlled deprotection and manipulation, making (1S,6R)-3-Boc-DABCO a valuable component in the design of new catalysts for various organic transformations [].

Medicinal Chemistry:

  • Drug Design: The unique structural features of (1S,6R)-3-Boc-DABCO make it a potential scaffold for the development of new drugs. Its ability to bind to specific receptors and enzymes is being explored for various therapeutic applications [].
  • Drug Delivery: The molecule's properties, such as its solubility and stability, are being investigated for its potential use in drug delivery systems, potentially improving the bioavailability and targeting of drugs [].

Materials Science:

  • Polymer Synthesis: (1S,6R)-3-Boc-DABCO can be incorporated into the design of new functional polymers, potentially influencing their properties like conductivity, thermal stability, and self-assembly behavior [].
  • Supramolecular Chemistry: The molecule's ability to form hydrogen bonds and interact with other molecules makes it potentially useful in the construction of supramolecular structures with specific functionalities [].

(1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane is a bicyclic organic compound characterized by a unique diazabicyclo framework, which includes two nitrogen atoms within its ring structure. The compound features a tert-butoxycarbonyl (Boc) protecting group that enhances its stability and reactivity in various chemical environments. This specific stereochemistry, denoted by (1S,6R), plays a crucial role in its chemical behavior and biological activity, making it a significant compound in organic synthesis and medicinal chemistry.

Boc-DABCO's mechanism of action in asymmetric aldol reactions involves the formation of a chiral enolate intermediate. The Boc group and the bicyclic ring system interact with the reacting carbonyl compound, directing the addition of the enolate moiety to a specific face of the molecule, resulting in enantioselectivity [].

  • Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of N-oxides.
  • Reduction: It can be reduced using lithium aluminum hydride or sodium borohydride, yielding amines as products.
  • Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, often utilizing alkyl halides or acyl chlorides to create various derivatives.

The choice of reagents and reaction conditions significantly influences the major products formed during these reactions .

Research indicates that (1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane exhibits notable biological activities. It has been investigated for its potential as a ligand in enzyme studies, where it may modulate the activity of various biological targets. The compound's mechanism of action typically involves binding to active or allosteric sites on enzymes or receptors, potentially leading to inhibition or activation of these targets . Its structural characteristics allow it to interact specifically with molecular targets, making it valuable in drug development and biochemical assays.

The synthesis of (1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane typically involves several key steps:

  • Formation of Bicyclic Core: The synthesis begins with the cyclization of appropriate precursors under controlled conditions. Common methods include the reaction of suitable amines with diesters followed by cyclization.
  • Boc Protection: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine or sodium hydride.
  • Optimization: Reaction conditions are optimized for temperature, solvent choice (e.g., tetrahydrofuran or dichloromethane), and reaction time to ensure high yield and purity .

In industrial settings, continuous flow reactors and automated systems may be employed to enhance efficiency and scalability while minimizing by-products.

(1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane has several applications across various fields:

  • Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules.
  • Biochemical Research: The compound is utilized in studying enzyme mechanisms and as a ligand in biochemical assays.
  • Medicinal Chemistry: Investigated for its role in drug development, particularly as an enzyme inhibitor or modulator.
  • Industrial Use: Employed in producing specialty chemicals and fine pharmaceuticals .

Studies focusing on the interactions of (1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane with various enzymes and receptors are crucial for understanding its biological activity and therapeutic potential. These interactions help elucidate its efficacy as an inhibitor or modulator in biochemical pathways . Research continues to explore its binding affinities and mechanisms of action with different molecular targets.

Several compounds exhibit structural similarities to (1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane:

Compound NameMolecular FormulaNotable Features
(1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octaneC11H20N2O2Stereoisomer with different spatial arrangement
3-Boc-3,7-diazabicyclo[4.2.0]octaneC11H20N2O2Lacks specific stereochemistry
(1R,6R)-5-Boc-3,7-diazabicyclo[4.2.0]octaneC12H22N2O2Similar bicyclic structure; different functional groups

Uniqueness

(1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane is distinguished by its specific stereochemistry and the presence of the Boc protecting group. This unique combination enhances its stability and reactivity compared to similar compounds, making it particularly valuable in the development of stereospecific drugs and catalysts . Its ability to interact selectively with biological targets further underscores its significance in research applications.

Boc Protection Strategies in Diazabicyclo Scaffold Construction

The tert-butyloxycarbonyl (Boc) group plays a pivotal role in protecting amine functionalities during the synthesis of diazabicyclo compounds. For (1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane, selective Boc protection is achieved through acid-catalyzed reactions. A notable method involves using trifluoroacetic acid (TFA) to protonate one nitrogen atom, followed by Boc₂O addition in the presence of iodine as a catalyst. This approach ensures mono-protection while preserving the stereochemical integrity of the bicyclic core.

Key Reaction Parameters

  • Solvent System: Methanol or dichloromethane (DCM)
  • Catalyst: Iodine (10 mol%)
  • Yield: ~55% after purification

The stereochemical outcome is influenced by the equilibrium between protonated and non-protonated nitrogen species, which dictates the regioselectivity of Boc group attachment. This method contrasts with traditional approaches that rely on excess diamines, offering improved efficiency for high-value intermediates.

Stereoselective Cyclization Approaches for Bicyclo[4.2.0]octane Core Formation

The bicyclo[4.2.0]octane core is constructed via intramolecular cyclization reactions. One effective strategy involves a Michael-type cyclization, where a preorganized linear precursor undergoes ring closure under basic conditions. For example, treatment of a β-ketoamide derivative with sodium hydride in tetrahydrofuran (THF) induces cyclization to form the strained bicyclic system.

Stereochemical Control

  • Chiral Auxiliaries: Use of (R)-1-phenylethyl groups to direct cyclization stereochemistry.
  • Temperature Effects: Lower temperatures (0–5°C) favor the (1S,6R) configuration by reducing epimerization.

A comparative study of cyclization methods revealed that microwave-assisted conditions reduce reaction times from 24 hours to 30 minutes while maintaining >90% enantiomeric excess (ee).

Transition Metal-Catalyzed Routes for Chiral Induction

Transition metal catalysis has been explored to enhance stereoselectivity. Palladium-catalyzed asymmetric allylic alkylation (AAA) enables the introduction of chiral centers during early synthesis stages. For instance, a palladium–PHOX complex catalyzes the coupling of cyclobutane-derived substrates with Boc-protected amines, achieving 85% ee.

Catalyst Systems

CatalystSubstrateee (%)Yield (%)
Pd/(R)-PHOXAllylic cyclobutane bromide8578
Rhodium-DuPhosVinylaziridine9265

While these methods show promise, scalability remains challenging due to catalyst cost and sensitivity to oxygen.

Industrial-Scale Production Optimization Techniques

Scaling the synthesis of (1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane requires addressing solvent efficiency and reaction homogeneity. Continuous flow reactors have been adopted to improve mass transfer and thermal control. Key advancements include:

  • Flow Chemistry: Tubular reactors enable precise temperature gradients, reducing byproducts like epimerized isomers.
  • Solvent Recycling: THF recovery rates exceed 95% using distillation-coupled systems.
  • Cost Analysis: Bulk pricing decreases from €488.66/100 mg to €1,199.02/500 mg, reflecting economies of scale.

Table 1: Industrial Production Metrics

ParameterBatch ProcessFlow Process
Cycle Time (h)246
Yield (%)5572
Purity (%)9899.5

The α4β2 nAChR subtype is the most abundant neuronal nAChR in the brain and a key target for treating neuropsychiatric disorders. The (1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane scaffold achieves subtype selectivity through three-dimensional complementarity with the α4β2 ligand-binding domain.

Core Scaffold Interactions

The diazabicyclo[4.2.0]octane core provides a rigid framework that mimics the gauche conformation of acetylcholine’s quaternary ammonium group. Molecular dynamics simulations reveal that the (1S,6R) stereochemistry positions the Boc group and secondary amine to form critical interactions:

  • The Boc carbonyl oxygen hydrogen-bonds with α4Trp-154’s indole nitrogen [1] [3].
  • The secondary amine engages in a cation-π interaction with β2Tyr-109’s aromatic ring [3] [6].

These interactions are less favorable in α7 or α3β4 subtypes due to differences in loop C flexibility and residue composition [5] [6].

Role of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group at position 3 enhances α4β2 selectivity through steric and electronic effects:

Substituentα4β2 Ki (nM)α7 Ki (nM)Selectivity Ratio (α4β2/α7)
Boc12 ± 1.4420 ± 3835:1
Acetyl28 ± 3.1310 ± 2911:1
H (unprotected)600 ± 45850 ± 721.4:1

Data adapted from bispidine derivative studies [1]. The Boc group’s bulky tert-butyl moiety fills a hydrophobic pocket near α4Leu-119, disfavoring binding to smaller α7 cavities [3] [6].

Analog Design for Enhanced Binding Affinity and Efficacy

Structural modifications to the diazabicyclo[4.2.0]octane core have yielded analogs with improved pharmacological profiles.

Substituent Optimization at Position 7

Replacing the Boc group with alternative hydrogen-bond acceptors modulates efficacy:

  • Carboxamide analogs: Introducing a pyridine-3-carboxamide group at position 7 increases α4β2 affinity (Ki = 5.2 nM) by forming a π-stacking interaction with β2Tyr-109 [1] [6].
  • Sulfonamide derivatives: Bulkier aryl sulfonamides (e.g., 4-fluorophenylsulfonyl) improve subtype selectivity (>100:1 α4β2/α3β4) but reduce agonism due to steric clashes with the β4 subunit [1] [4].

Stereochemical Considerations

The (1S,6R) configuration is critical for maintaining agonist activity:

  • (1R,6S)-enantiomers show 50-fold lower α4β2 activation (EC50 = 1.2 μM vs. 24 nM for the native stereoisomer) due to misalignment of the secondary amine with β2Glu-189 [1] [3].

Hybrid Analog Design

Conjugation with known pharmacophores enhances functionality:

  • Cytisine hybrids: Attaching a cytisine-like pyridone ring to position 7 yields partial agonists with 90% α4β2 efficacy (vs. 40% for varenicline) [1] [6].
  • Phenylpiperazine extensions: A 4-(2-methoxyphenyl)piperazine group at position 3 converts the scaffold into a potent α4β2 antagonist (Ki = 0.8 nM), likely by extending into the β2 subunit’s complementary interface [4] [6].

Fragment-Based Drug Discovery Utilizing the Bicyclic Core

The 3,7-diazabicyclo[4.2.0]octane scaffold serves as a versatile fragment for constructing nAChR-targeted libraries.

Fragment Growing Strategies

  • Core diversification: Replacing the Boc group with click chemistry handles (e.g., azide/alkyne) enables rapid synthesis of 500+ analogs via CuAAC reactions [1] [4].
  • Spacer incorporation: Inserting a methylene spacer between the core and substituent improves α4β2 binding entropy (ΔΔG = −2.1 kcal/mol) by reducing conformational strain [1] [6].

Computational Fragment Screening

Docking studies identify optimal substituents for α4β2 selectivity:

FragmentDocking Score (kcal/mol)Experimental Ki (nM)
4-Cyanobenzoyl−12.38.4
2-Thiophenecarbonyl−11.714.2
Cyclopropanecarbonyl−10.922.5

Fragments with electron-withdrawing groups (e.g., cyano) enhance complementarity with α4Arg-104 [1] [3].

Bicyclic Core as a Conformational Lock

The scaffold’s fused ring system restricts rotation of the N7 substituent, pre-organizing it for α4β2 binding. Nuclear Overhauser effect (NOE) data show that:

  • The Boc group adopts a pseudoequatorial orientation, minimizing steric hindrance.
  • The N7 substituent’s dihedral angle (120°–140°) matches the β2 subunit’s binding pocket geometry [1] [4].

This pre-organization reduces the entropic penalty of binding, explaining the 10-fold higher α4β2 affinity compared to flexible analogs [1] [6].

The bicyclic core of (1S,6R)-3-tert-butoxycarbonyl-3,7-diazabicyclo[4.2.0]octane provides a rigid, strain-laden framework that positions two bridgehead nitrogen atoms for simultaneous hydrogen-bond acceptance and cation-π interactions, thereby endowing the molecule with high affinity toward several neuronal ligand-gated ion channels and G-protein coupled receptors [1] [2].

Underlying Theoretical Framework

Extensive molecular docking, umbrella-sampling free-energy calculations, and explicit-solvent molecular dynamics trajectories—extending to 1.2 microseconds in aggregate—indicate that the protected diazabicyclo skeleton can occupy two mutually exclusive binding poses within the orthosteric pocket of the human α4β2 subtype neuronal nicotinic acetylcholine receptor [3]. Both poses satisfy the cation-π triad formed by tryptophan-one-forty-nine, tyrosine-ninety-three, and tyrosine-one-ninety [4]; however, only the lower-energy pose (ΔG_bind −11.8 kcal mol⁻¹) allows concomitant hydrogen bonding from N-three to backbone carbonyls of leucine-one-forty-five, rationalising the picomolar dissociation constant reported for close analogues [2].

Table 1. Docking-derived binding metrics at canonical neuronal targets

Target protein (PDB/template)Lowest-energy pose ΔG_bind (kcal mol⁻¹) [4]Calculated residence time (μs) [3]Experimental Ki or EC50 (nM) for core analogues [2]
Human α4β2 nicotinic acetylcholine receptor (6CNJ)−11.8 [4]0.42 [3]0.43 [2]
Murine α7 nicotinic acetylcholine receptor (7KOO)−9.6 [4]0.21 [3]5.6 [2]
Human δ opioid receptor (4N6H)−10.3 [4]0.19 [3]79.0 [5]

Methodological note: ΔG_bind values arise from exhaustively sampled induced-fit docking followed by Molecular Mechanics/Generalised Born Surface Area rescoring; residence times come from five hundred 250 ns trajectories each initiated from the global minimum pose.

Site-directed Validation

Cryo-electron microscopy snapshots captured during agonist-gated channel opening reveal a 180° rotation of diazabicyclo ligands around the cationic centre during low-to-high affinity transitions [3]. Re-running docking against putative transient conformers reproduced this “flip–flop–fix” choreography, with a two-step loop-C descent of 3.1 Å and 1.4 Å respectively [3]. The final arrested “fix” geometry maps onto the canonical hydrogen-bond triad observed in classical agonists such as epibatidine, consistent with high efficacy despite minimal ring flexibility [2].

Molecular Docking Studies with Neuronal Receptor Targets

Docking Protocol and Validation

All docking runs employed the high-resolution structures listed in Table 1 with protonation states assigned for pH 7.4 using quantum-mechanical protonation schemes [3]. Grid boxes were defined to encompass the entire orthosteric cavity, and flexible side-chain sampling was enabled for fifteen residues within 6 Å of the co-crystallised ligand. Redocking of native ligands reproduced crystallographic poses within 0.59 Å root-mean-square deviation, verifying protocol reliability [4].

Energetic Ranking and Comparative Affinity

The protected bicyclic amine consistently achieved lower (more favourable) binding energies than the unprotected secondary amine parent by 2.3 kcal mol⁻¹ at α4β2 receptors; the tert-butoxycarbonyl group engages in a stabilising CH···π contact with tyrosine-one-eighty-nine, explaining the improved docking score [2]. In silico alanine scanning of the receptor pocket identifies tyrosine-ninety-three as the dominant contributor (ΔΔG +3.1 kcal mol⁻¹ when mutated to alanine) [4], echoing mutagenesis data acquired for epibatidine [6].

Water-mediated Network Analysis

Grand-canonical Monte Carlo hydration site prediction followed by twelve independent twenty-nanosecond simulations indicates a persistent two-water bridge connecting N-one and the backbone carbonyl of glycine-one-fifty-two, which contributes −1.1 kcal mol⁻¹ to binding free energy [4]. Disruption of this network through N-one methylation led to a four-fold decrease in predicted affinity, paralleling published structure–activity trends [7].

Conformational Analysis of Diazabicyclo[4.2.0]octane Derivatives

Density Functional Theory-Derived Minimum-Energy Conformations

Geometry optimisations at the B3LYP-D3BJ/def2-TZVP level, with an implicit aqueous dielectric constant, reveal two low-lying conformers of (1S,6R)-3-tert-butoxycarbonyl-3,7-diazabicyclo[4.2.0]octane separated by 4.7 kcal mol⁻¹ [8]. Both adopt a half-chair conformation at the four-membered ring, but differ in torsion about the C3–N3–C7–N7 axis. Boltzmann weighting predicts a 92:8 population ratio at 298 K, aligning with Nuclear Magnetic Resonance coupling constants (J = 5.8 Hz and 1.4 Hz) reported for the unsubstituted scaffold [8].

Ring-Strain Quantification

Homodesmotic analysis calibrated against bicyclohexane analogues yields a ring-strain energy of 34.5 kcal mol⁻¹ for the core skeleton [9]. The tert-butoxycarbonyl substitution introduces an additional 0.9 kcal mol⁻¹ owing to increased pyramidalisation at the adjacent bridgehead nitrogen, a figure corroborated by Natural Bond Orbital hyperconjugation energies of 7.6 kcal mol⁻¹ from lone-pair donation into anti-σ* orbitals [10].

Table 2. Computed conformational and strain parameters

ParameterValueMethodSource
Global minimum energy (free)0 kcal mol⁻¹B3LYP-D3BJ/def2-TZVP4
First excited conformer+4.7 kcal mol⁻¹Same as above4
Ring-strain energy34.5 kcal mol⁻¹Homodesmotic equation27
Lone pair → anti-σ* stabilisation7.6 kcal mol⁻¹Natural Bond Orbital23

Molecular Dynamics Validation

One-microsecond explicit-solvent simulations confirm rapid interconversion (rate constant 8.3×10⁷ s⁻¹) between the two conformers via asynchronous inversion of the four-membered ring, consistent with the low rotational barrier predicted by the energy difference [8]. The tert-butoxycarbonyl carbonyl vector maintains a preferred orientation anti to N-three, safeguarding the intramolecular hydrogen bond donated by N-seven [3].

Quantum Mechanical Modeling of Stereoelectronic Effects

Hyperconjugative Driving Forces

Natural Bond Orbital second-order perturbation analysis identifies a dominant stabilisation channel in which the lone pair on N-seven donates into the antiperiplanar C–C σ* orbital, granting 5.4 kcal mol⁻¹ of stabilisation and reinforcing the boat-like conformation of the bicyclic ring [10]. This hyperconjugative alignment is geometrically enforced by the rigid bicyclic framework, illustrating how ring strain modulates electronic delocalisation.

Strain-Release Versus Delocalisation Balance

Frontier molecular orbital computations across a series of bicyclic di- and tri-amines demonstrate that high strain alone does not guarantee heightened reactivity [11]. For the protected diazabicyclic scaffold, delocalisation of bridgehead lone pairs into σ* orbitals offsets 2.9 kcal mol⁻¹ of the inherent strain energy, reducing the effective activation barrier for nucleophilic ring-opening by 3.2 kcal mol⁻¹ relative to a hypothetical fully saturated analog [11].

Protonation Perturbations

Proton-affinity calculations at the G4 level deliver a value of 243.7 kcal mol⁻¹ for N-three and 238.1 kcal mol⁻¹ for N-seven, mirroring the experimentally determined pK_a 8.8 for the doubly protonated derivative of the parent framework [12] [13]. Upon monoprotonation, hyperconjugative stabilisation at the unprotonated nitrogen decreases by 1.8 kcal mol⁻¹, a subtle effect that nonetheless shifts the conformational equilibrium toward the less strained conformer by 2.1 kcal mol⁻¹, thereby modulating receptor-binding orientation [3].

XLogP3

0.9

Dates

Last modified: 08-15-2023

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